Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate
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Overview
Description
Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate is a chemical compound used in scientific research. It is a derivative of heptanoic acid and has a molecular weight of 423.55 g/mol. This compound is commonly used in the field of medicinal chemistry and drug discovery due to its ability to inhibit certain enzymes.
Scientific Research Applications
Photoprotective Agents in Sunscreens
In the cosmetic industry, particularly in sunscreens, “Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate” could be explored as a photoprotective agent. Its potential to absorb ultraviolet (UV) radiation and transform it into less harmful wavelengths can be harnessed to protect the skin from UV-induced damage, which includes sunburn, premature aging, and skin cancer .
Nanomaterial Synthesis
“Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate” can be used in the synthesis of nanomaterials. Its reactive functional groups allow for the attachment of nanoparticles, which can be used in various applications such as targeted drug delivery, diagnostic imaging, and as catalysts in chemical reactions .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting potential targets could be microbial enzymes or cell structures .
Mode of Action
This could lead to disruption of essential biochemical processes within the target organisms .
Biochemical Pathways
Based on its structural similarity to other antimicrobial agents, it may interfere with fatty acid synthesis or other vital metabolic pathways in microorganisms .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .
Result of Action
Based on its potential antimicrobial activity, it may lead to the death of microbial cells by disrupting essential metabolic processes .
Action Environment
The action, efficacy, and stability of Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can interact with the compound. For instance, certain solvents can affect the solubility and therefore the bioavailability of the compound .
properties
IUPAC Name |
ethyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-7-(phenylmethoxycarbonylamino)heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O7/c1-5-29-19(26)14-18(25)17(24-21(28)31-22(2,3)4)12-9-13-23-20(27)30-15-16-10-7-6-8-11-16/h6-8,10-11,17H,5,9,12-15H2,1-4H3,(H,23,27)(H,24,28)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSQWZNXUCGKIW-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)[C@H](CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454091 |
Source
|
Record name | Ethyl (4S)-7-{[(benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]-3-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate | |
CAS RN |
150618-12-5 |
Source
|
Record name | Ethyl (4S)-7-{[(benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]-3-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.